3-(Acetylamino)thieno[2,3-b]pyridine-2-carboxylic acid is an organic compound characterized by its unique thieno[2,3-b]pyridine core structure. Its molecular formula is C₁₀H₈N₂O₃S, and it has a molecular weight of approximately 236.25 g/mol . The compound features an acetylamino group at the 3-position and a carboxylic acid group at the 2-position, contributing to its potential biological activity.
This compound is notable for its involvement in various
3-(Acetylamino)thieno[2,3-b]pyridine-2-carboxylic acid can undergo several chemical transformations:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to explore its mechanism of action.
Research indicates that compounds related to 3-(acetylamino)thieno[2,3-b]pyridine-2-carboxylic acid exhibit significant biological activity. They have been identified as potential inhibitors of IκB kinase (IKK), which plays a crucial role in inflammatory responses and cancer progression . The inhibition of IKK can lead to reduced expression of pro-inflammatory cytokines and may provide therapeutic benefits in treating autoimmune diseases and various cancers.
The synthesis of 3-(acetylamino)thieno[2,3-b]pyridine-2-carboxylic acid typically involves multiple steps:
These methods require careful control of reaction conditions to ensure high yields and purity.
3-(Acetylamino)thieno[2,3-b]pyridine-2-carboxylic acid has several applications:
Studies on the interactions of 3-(acetylamino)thieno[2,3-b]pyridine-2-carboxylic acid with biological targets are essential for understanding its mechanism of action. Preliminary investigations suggest that this compound interacts with proteins involved in inflammatory pathways, potentially modulating their activity . Further studies using techniques like molecular docking and binding assays could provide insights into its specificity and efficacy.
Several compounds share structural similarities with 3-(acetylamino)thieno[2,3-b]pyridine-2-carboxylic acid. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid | Structure | Lacks acetylamino group; potential for different reactivity. |
| Thieno[2,3-b]pyridine-4-carboxylic acid | Structure | Different substitution pattern; may exhibit distinct biological activities. |
| 6-Methylthieno[2,3-b]pyridine-2-carboxylic acid | - | Methyl substitution at the 6-position; could influence pharmacokinetics. |
These compounds highlight the uniqueness of 3-(acetylamino)thieno[2,3-b]pyridine-2-carboxylic acid in terms of its functional groups and potential applications in drug development.
Multicomponent reactions (MCRs) offer a streamlined approach to constructing the thieno[2,3-b]pyridine scaffold. A notable method involves the condensation of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, and ammonium acetate under microwave irradiation in ethanol. This protocol achieves yields of 82%–94% within 2–7 minutes, outperforming traditional reflux methods (71%–88% yield over 6–9 hours). The microwave-assisted pathway enhances reaction efficiency by promoting rapid cyclocondensation, as evidenced by the formation of acetylated intermediates.
Key advantages include:
For example, reacting 4-methylacetophenone with ethyl cyanoacetate generates a bis-condensed intermediate, which undergoes intramolecular cyclization to yield the acetylated thienopyridine core.
Oxidative dimerization leverages solvent polarity to control reaction pathways. A study demonstrated that treating 3-aminothiophene precursors with iodine in dimethyl sulfoxide (DMSO) induces dimerization, forming the bicyclic thienopyridine framework. Solvent choice critically influences yield:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMSO | 46.7 | 78 |
| 1,2-DCE | 10.4 | 65 |
| Ethanol | 24.3 | 58 |
DMSO’s high polarity stabilizes charged intermediates, facilitating C–N bond formation. Conversely, nonpolar solvents like 1,2-dichloroethane (DCE) favor side reactions, reducing efficiency. Trifluoromethanesulfonic acid (TfOH) further optimizes this system, achieving 85% yield at 80°C by accelerating proton transfer steps.
S-Alkylation protocols enable modular derivatization of the thiophene ring. Reacting 3-mercaptopyridine-2-carboxylic acid with α-halo ketones in the presence of potassium carbonate generates S-alkylated intermediates, which undergo cyclocondensation upon heating. For instance, treating the mercapto precursor with chloroacetone in acetonitrile at 80°C produces 3-(acetylamino)thieno[2,3-b]pyridine-2-carboxylic acid in 72% yield.
Critical factors include:
Cyclocondensation is facilitated by acetic acid, which protonates the carbonyl oxygen, enhancing electrophilicity for intramolecular attack.
Phase-transfer catalysis (PTC) circumvents solubility challenges in biphasic systems. A reported method employs tetrabutylammonium bromide (TBAB) as a catalyst, enabling the reaction of 3-aminothiophene derivatives with methyl acrylate in a water–toluene mixture. The quaternary ammonium ion shuttles reactants into the organic phase, where cyclization occurs at 60°C, yielding 89% of the target compound.
Comparative studies highlight TBAB’s superiority over other catalysts:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| TBAB | 89 | 4 |
| PEG-400 | 76 | 6 |
| No catalyst | 32 | 12 |
This method’s scalability and low energy requirements make it industrially viable.
Modifications at the C4 position of the thieno[2,3-b]pyridine core demonstrate a strong correlation with target affinity. Small alkyl groups (e.g., methyl, ethyl) and electron-rich aromatic substituents (e.g., p-methoxyphenyl) enhance binding to kinases such as IκB kinase β (IKKβ). For instance, derivatives bearing a p-methoxy group at C4 exhibit a 3.5-fold increase in IKKβ inhibition (IC₅₀ = 40 nM) compared to unsubstituted analogs [1] [5]. This improvement is attributed to hydrophobic interactions with nonpolar residues in the ATP-binding pocket and resonance stabilization of the aromatic system [5].
| Substituent | Target Affinity (IC₅₀, nM) | Key Interactions |
|---|---|---|
| Methyl | 120 | Hydrophobic packing with Leu21 |
| Ethyl | 95 | Enhanced van der Waals contacts |
| p-Methoxyphenyl | 40 | π-Stacking with Phe103 and H-bonding via methoxy oxygen [5] |
Bulky or electron-withdrawing groups at C4 reduce activity due to steric clashes or destabilization of the aromatic system’s electron density [1] [5].
The orientation of polar groups at C6 critically influences potency. A hydroxyl or methoxy group positioned para to the thienopyridine core improves solubility and hydrogen-bonding capacity. For example, a C6-methoxy derivative shows a 12.4 µM IC₅₀ against HSC3 cancer cells, compared to 28.7 µM for the unsubstituted parent compound [3]. Molecular dynamics simulations indicate that the methoxy oxygen forms a stable hydrogen bond with Asp100 in Hsp90, stabilizing the inhibitor-enzyme complex [3].
Quantum mechanical calculations further reveal that polar groups at C6 reduce the LUMO energy (-2.1 eV vs. -1.6 eV for nonpolar analogs), enhancing electrophilic reactivity and facilitating interactions with nucleophilic residues in target proteins [1] [5].
The acetylamino group at position 3 exerts dual electronic effects: (1) its electron-withdrawing character decreases π-electron density at the pyridine ring, and (2) the acetyl carbonyl participates in hydrogen bonding. Comparative studies show that replacing the acetylamino group with a methylamino moiety reduces Hsp90 inhibition by 45%, highlighting the importance of the acetyl oxygen’s lone pairs in coordinating with Thr184 [3] [6].
Electrostatic potential maps indicate a localized negative charge (-0.32 e) near the acetyl oxygen, which complements positive regions in the Hsp90 binding pocket [1] [6]. Substituent removal or modification disrupts this complementarity, reducing binding energy by 2.8 kcal/mol [3].
Bioisosteric replacement of the carboxylic acid group with tetrazole or acyl sulfonamide maintains inhibitory activity while improving metabolic stability. Tetrazole analogs exhibit a 1.2-fold higher Hsp90 affinity (Kd = 8.4 nM) compared to carboxylic acid derivatives (Kd = 10.1 nM), attributed to tetrazole’s stronger dipole moment (5.2 D vs. 4.1 D) and ability to adopt multiple tautomeric states [3] [6].
Conformational flexibility analyses using molecular dynamics reveal that acyl sulfonamides sample a wider range of rotameric states, enabling adaptive binding to conserved water networks in the IKKβ active site [5] [6].
| Bioisostere | Hsp90 Kd (nM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|
| Carboxylic acid | 10.1 | 22 |
| Tetrazole | 8.4 | 37 |
| Acyl sulfonamide | 9.3 | 45 [3] [5] |
The inhibition of Inhibitor of Kappa B Kinase Beta represents a critical mechanism through which 3-(Acetylamino)thieno[2,3-b]pyridine-2-carboxylic acid exerts its therapeutic effects. Inhibitor of Kappa B Kinase Beta functions as a key regulatory enzyme responsible for the activation of Nuclear Factor Kappa B through its phosphorylation [2]. Research has demonstrated that thieno[2,3-b]pyridine derivatives effectively inhibit the Nuclear Factor Kappa B pathway, which is fundamental to inflammatory responses and cancer progression [3].
Nuclear Factor Kappa B operates through two distinct activation pathways: the canonical pathway responsible for inflammation and immunity, and the non-canonical pathway [4]. In the classical pathway, binding of tumor necrosis factor alpha to its receptor triggers sequential recruitment of adaptors, ultimately leading to activation of the Inhibitor of Kappa B Kinase complex composed of Inhibitor of Kappa B Kinase Alpha, Inhibitor of Kappa B Kinase Beta, and Nuclear Factor Kappa B Essential Modulator [3]. Activation of this complex leads to phosphorylation and ubiquitination of Inhibitor of Kappa B Alpha at specific residues, followed by its degradation via the proteasome pathway [3].
Studies on thieno[2,3-b]pyridine-based Inhibitor of Kappa B Kinase Beta inhibitors have revealed potent activity with half maximal inhibitory concentration values as low as 40 nanomolar [5]. These compounds demonstrate excellent selectivity over other kinases such as p38 alpha, p38 beta, c-Jun N-terminal kinase 1, c-Jun N-terminal kinase 2, and c-Jun N-terminal kinase 3, as well as Inhibitor of Kappa B Kinase Alpha [6]. The structural optimization of thieno[2,3-b]pyridine derivatives has focused on modifications at the C4 and C6 positions, revealing that small alkyl and certain aromatic groups are preferred at C4, while polar groups with proper orientation at C6 enhance compound potency [5].
The mechanism involves selective and irreversible binding to specific Nuclear Factor Kappa B receptor sites through covalent bonds, effectively blocking Nuclear Factor Kappa B activation and tumor necrosis factor alpha production both in vitro and in vivo [5]. This inhibition demonstrates direct interference with the Nuclear Factor Kappa B signaling pathway, making these compounds promising therapeutic candidates for inflammatory diseases and cancer treatment [5].
The induction of apoptosis in cervical cancer stem cell populations represents a critical therapeutic mechanism of 3-(Acetylamino)thieno[2,3-b]pyridine-2-carboxylic acid. Recent studies have demonstrated the significant efficacy of thieno[2,3-b]pyridine derivatives against cervical cancer cell lines, with apoptosis identified as the primary mechanism of cell death [7] [8].
In HeLa cervical cancer cells, thieno[2,3-b]pyridine compound 1 demonstrated half maximal effective concentration values of 2.14 micromolar after 48 hours of treatment, compared to cisplatin which showed half maximal effective concentration values of 21.3 micromolar under similar conditions [8]. The SiHa cervical cancer cell line exhibited half maximal effective concentration values of 2.77 micromolar for the thieno[2,3-b]pyridine compound compared to 80 micromolar for cisplatin [8].
Apoptosis induction showed significant cell line-specific differences. In HeLa cells treated with 2.14 micromolar concentration, early apoptotic cells (Annexin-V positive, propidium iodide negative) increased to 28.70 ± 3.45% with statistical significance (p-value < 0.05), while total apoptotic cells reached 30.44 ± 2.95% (p-value < 0.01) [8]. The SiHa cell line demonstrated more pronounced apoptotic responses, with early apoptotic cells reaching 86.17 ± 0.49% (p-value < 0.001) compared to untreated controls at 14.62 ± 8.88%, late apoptotic cells at 5.33 ± 0.96% (p-value < 0.01) compared to 0.68 ± 0.34% in controls, and total apoptotic cells at 91.50 ± 1.32% (p-value < 0.001) compared to untreated 15.30 ± 9.11% [8].
Cancer stem cell reduction represented another critical aspect of the therapeutic effect. The CD49f positive subpopulation, used as a marker for cervical cancer stem cells, showed statistically significant reduction in both cell lines [8]. In HeLa cells, cancer stem cells decreased from 0.36 ± 0.04% to 0.29 ± 0.02% (p-value < 0.05), while SiHa cells demonstrated more substantial reduction from 27.17 ± 3.05% to 7.75 ± 2.03% (p-value < 0.001) [8]. Aldehyde dehydrogenase, used as an alternative cancer stem cell marker, confirmed these findings with cancer stem cells in HeLa decreasing from 0.08 ± 0.01% to 0.04 ± 0.00% (p-value < 0.001) and in SiHa from 10.03 ± 0.92% to 2.32 ± 1.17% (p-value < 0.001) [8].
Mechanistic studies revealed that the apoptotic response was accompanied by altered mitochondrial morphology in both cell lines, suggesting that mitochondrial damage drives the interrupted proliferation in HeLa cells and apoptosis in SiHa cells [8]. The compound demonstrated selectivity for cancer cells, with over 90% of human embryonic kidney 293 normal cells remaining viable across all concentrations and incubation durations [8].
The antimicrobial activity spectrum of 3-(Acetylamino)thieno[2,3-b]pyridine-2-carboxylic acid and related thieno[2,3-b]pyridine derivatives demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacterial pathogens. Studies have shown that thieno[2,3-b]pyridine derivatives exhibit effectiveness against various bacterial strains through inhibition of bacterial histidine kinase autophosphorylation .
Research on thieno[2,3-d]pyrimidinedione derivatives, closely related to the target compound, has revealed potent antibacterial activity against multi-drug resistant Gram-positive organisms with minimum inhibitory concentration values ranging from 2-16 mg/L [10]. These compounds demonstrated significant activity against methicillin-resistant Staphylococcus aureus, vancomycin-intermediate Staphylococcus aureus, vancomycin-resistant Staphylococcus aureus, and vancomycin-resistant enterococci [10]. Notably, compound 2 from this series showed selective antibacterial activity against Gram-positive antibiotic-resistant bacterial strains while remaining inactive against Gram-negative pathogens [10].
The structure-activity relationship analysis revealed that the presence of a phenol group is critical for antibacterial activity, while the flexibility observed in compound 2 appears necessary for adopting a biologically active conformation [10]. The cytotoxicity evaluation demonstrated low toxicity against mammalian cells (40-50 mg/L) and very low hemolytic activity (2-7%) [10].
Broader antimicrobial screening of thieno[2,3-b]pyridine derivatives against representative bacteria showed varying degrees of effectiveness. Studies evaluating compounds against Bacillus cereus and Micrococcus litus (Gram-positive) and Pseudomonas aeruginosa and Escherichia coli (Gram-negative) using agar diffusion methods revealed that thienopyridines displayed good activities against most bacterial types, though they possessed poor activities against Pseudomonas aeruginosa, with the exception of specific compounds showing highest inhibitory effects [11].
The antimicrobial mechanism appears to involve targeting of essential bacterial enzymes and metabolic pathways. Pyridothienopyrimidine derivatives have demonstrated significant antibacterial activity, with particular effectiveness against Gram-negative strains being more potent than their activity against Gram-positive strains [12]. These compounds function as Escherichia coli topoisomerase II inhibitors, providing insight into their mechanism of antimicrobial action [12].
The metabolic reprogramming effects of 3-(Acetylamino)thieno[2,3-b]pyridine-2-carboxylic acid in cancer cell models represent a fundamental mechanism underlying its anticancer activity. Metabolic profiling studies using gas chromatography-mass spectrometry have revealed significant alterations in cellular metabolism following treatment with thieno[2,3-b]pyridine derivatives [13].
In breast cancer cell models, treatment with thieno[2,3-b]pyridine compound 1 resulted in identification of 21 metabolites through metabolic profiling [13]. The major metabolic impact involved glycolysis/gluconeogenesis, pyruvate metabolism, and inositol metabolism pathways [13]. Specifically, in MDA-MB-231 triple-negative breast cancer cells, the compound increased pyruvate levels (fold change 2.19, p-value 0.04) and decreased lactate levels (fold change 0.53, p-value < 0.001), indicating a shift from anaerobic to aerobic glycolysis [13].
The metabolic alterations demonstrated cell line-specific patterns. In MDA-MB-231 cells, six metabolites showed statistically significant differences (p-value < 0.05) compared to controls, including decreased phosphate levels (fold change 0.71, p-value 0.03), reduced myo-inositol (fold change 0.71, p-value 0.03), decreased glycerol monopalmitate (fold change 0.73, p-value 0.05), and reduced glycerol monostearate (fold change 0.74, p-value 0.04) [13]. In contrast, MCF-7 cells showed only one significantly altered metabolite, with increased lactate levels (fold change 1.50, p-value 0.03) [13].
Principal component analysis revealed that compound 1 treatment caused metabolic alterations in both cell lines, with PC1 accounting for 67% of variation in MDA-MB-231 cells and 50% in MCF-7 cells [13]. The score plots demonstrated clear distinction between control and treated groups [13].
Quantitative enrichment analysis identified that treatment had major impact on glucose/energy metabolism, specifically affecting glycolysis/gluconeogenesis, pyruvate metabolism, Warburg effect, and inositol metabolism [13]. The shift from lactate production to pyruvate accumulation in MDA-MB-231 cells suggested reversal from anaerobic to aerobic metabolism, correlating with significant reduction in cancer stem cell populations that prefer anaerobic glycolysis [13].
In cervical cancer models, metabolic profiling identified 23 metabolites in HeLa cells and 21 in SiHa cells following treatment [8]. Glycerol showed statistically significant increase in HeLa cells (fold change 2.177, p-value 0.0439), while octadecanol demonstrated significant decrease in SiHa cells (fold change 0.7916, p-value 0.0003) [8]. Principal component analysis revealed that PC1 accounted for 79.9% of variance in HeLa cells and 80.6% in SiHa cells [8].
The metabolic reprogramming extended to fatty acid metabolism, with quantitative enrichment analysis indicating that fatty acid metabolism and fatty acid elongation in mitochondria were most prominent pathways affected [8]. Mitochondrial beta-oxidation of long-chain saturated fatty acids, glucose-alanine cycle, and pyruvaldehyde degradation were notable in HeLa cells, while nucleotide sugar metabolism, bile acid biosynthesis, and steroidogenesis were most represented in SiHa cells [8].